![molecular formula C5H2ClIN4 B12496541 7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[4,3-d]pyrimidine scaffold. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves the halogenation of pyrazolo[4,3-d]pyrimidine derivatives. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms into the pyrazolo[4,3-d]pyrimidine core. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts in the presence of bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, which is beneficial in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C5H2ClIN4 |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
7-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-4-2-3(8-1-9-4)5(7)11-10-2/h1H,(H,10,11) |
InChI Key |
VEGZPXSVUKFOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


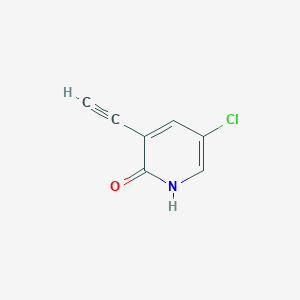
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)
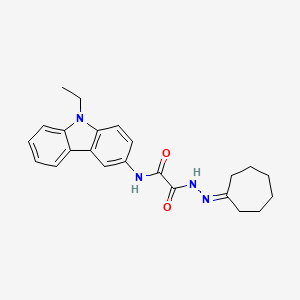
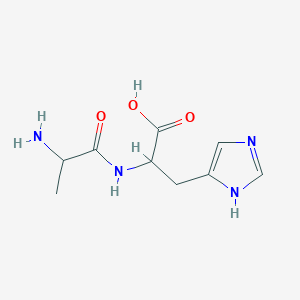
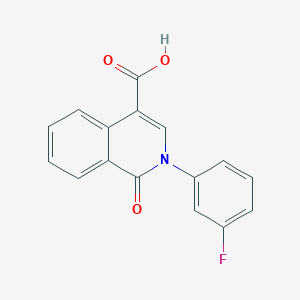
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
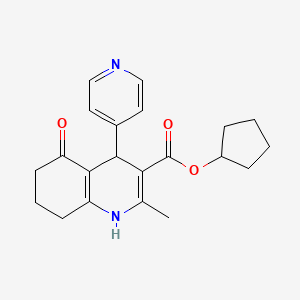
![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
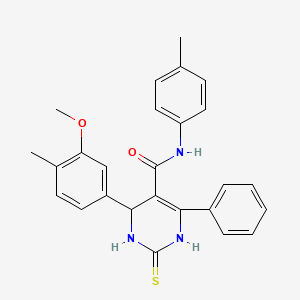
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
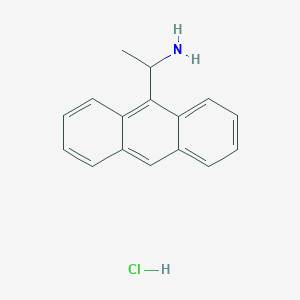
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)
